molecular formula C12H12Cl2O B1316819 Cyclopentyl(2,4-dichlorophenyl)methanone CAS No. 898791-81-6

Cyclopentyl(2,4-dichlorophenyl)methanone

Cat. No.: B1316819
CAS No.: 898791-81-6
M. Wt: 243.13 g/mol
InChI Key: UCMDVNAKOGRENU-UHFFFAOYSA-N
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Description

Cyclopentyl(2,4-dichlorophenyl)methanone is an organic compound with the molecular formula C₁₂H₁₂Cl₂O and a molecular weight of 243.13 g/mol . It is categorized under aryl ketones and is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl(2,4-dichlorophenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentane with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopentyl(2,4-dichlorophenyl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(2,5-dichlorophenyl)methanone
  • Cyclopentyl(2-chlorophenyl)methanone
  • Cyclopentyl(4-chlorophenyl)methanone

Uniqueness

Cyclopentyl(2,4-dichlorophenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure makes it valuable for targeted synthesis and specialized applications .

Properties

IUPAC Name

cyclopentyl-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMDVNAKOGRENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553810
Record name Cyclopentyl(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-81-6
Record name Cyclopentyl(2,4-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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